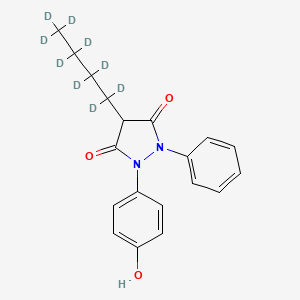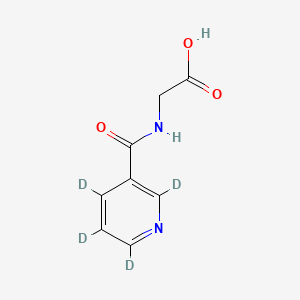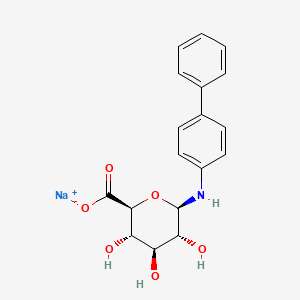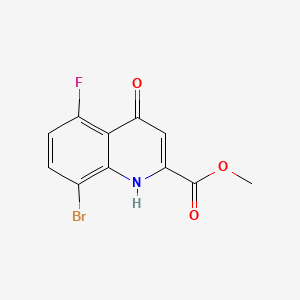
Methyl 8-bromo-5-fluoro-4-hydroxyquinoline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- Quinolines are heterocyclic aromatic compounds that have diverse applications in chemistry, biology, and medicine.
Methyl 8-bromo-5-fluoro-4-hydroxyquinoline-2-carboxylate: is a chemical compound with a complex structure that combines a quinoline ring system with various functional groups.
Métodos De Preparación
- The synthetic routes for Methyl 8-bromo-5-fluoro-4-hydroxyquinoline-2-carboxylate can vary, but one common approach involves the Fischer indole synthesis.
- In this method, cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid (MsOH) under reflux conditions in methanol (MeOH). This reaction yields the corresponding tricyclic indole compound, which can then be further modified to obtain This compound .
Análisis De Reacciones Químicas
- Some common reactions include oxidation, reduction, and substitution reactions.
- Reagents and conditions used in these reactions depend on the specific transformation desired.
- Major products formed from these reactions may include derivatives of quinolines or other related compounds.
Methyl 8-bromo-5-fluoro-4-hydroxyquinoline-2-carboxylate: can undergo various chemical reactions due to its functional groups.
Aplicaciones Científicas De Investigación
- In particular, indole compounds exhibit pharmacological activities such as antimicrobial, anti-inflammatory, and anticancer effects .
- The specific applications of Methyl 8-bromo-5-fluoro-4-hydroxyquinoline-2-carboxylate may include drug development, agrochemicals, and materials science.
Indole derivatives: , including quinolines, have diverse biological and clinical applications.
Mecanismo De Acción
- The exact mechanism by which Methyl 8-bromo-5-fluoro-4-hydroxyquinoline-2-carboxylate exerts its effects would require further research.
- indole derivatives often interact with specific molecular targets or pathways within cells.
- These interactions can influence cellular processes such as gene expression, enzyme activity, or signal transduction.
Comparación Con Compuestos Similares
- While I couldn’t find direct information on similar compounds to Methyl 8-bromo-5-fluoro-4-hydroxyquinoline-2-carboxylate , it’s essential to compare its properties and applications with other indole derivatives.
- Researchers often study related compounds to understand their unique features and potential advantages.
Propiedades
IUPAC Name |
methyl 8-bromo-5-fluoro-4-oxo-1H-quinoline-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrFNO3/c1-17-11(16)7-4-8(15)9-6(13)3-2-5(12)10(9)14-7/h2-4H,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCVZLBQUCUVBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)C2=C(C=CC(=C2N1)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrFNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674821 |
Source


|
| Record name | Methyl 8-bromo-5-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1133115-48-6 |
Source


|
| Record name | Methyl 8-bromo-5-fluoro-4-hydroxy-2-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1133115-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 8-bromo-5-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
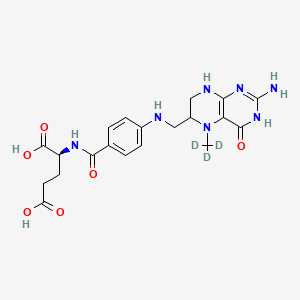

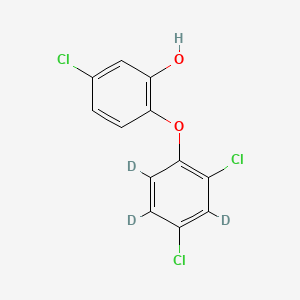

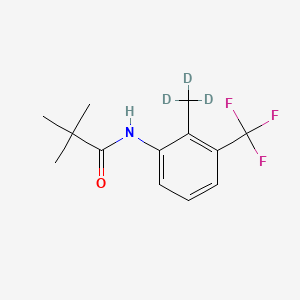

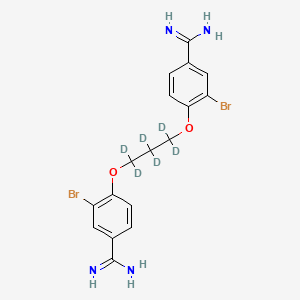
![Methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxy-6-[(2S)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B564726.png)
